molecular formula C8H16 B3028925 trans-3,4,4-Trimethyl-2-pentene CAS No. 39761-57-4

trans-3,4,4-Trimethyl-2-pentene

Cat. No.: B3028925
CAS No.: 39761-57-4
M. Wt: 112.21 g/mol
InChI Key: FZQMZRXKWHQJAG-VOTSOKGWSA-N
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Description

trans-3,4,4-Trimethyl-2-pentene: is an organic compound with the molecular formula C8H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. . It is a colorless to almost colorless liquid with a boiling point of approximately 120.2°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4,4-Trimethyl-2-pentene typically involves the dehydration of alcohols or the dehydrohalogenation of alkyl halides. One common method is the elimination reaction of 3,4,4-trimethyl-2-pentanol using a strong acid like sulfuric acid or a strong base like potassium hydroxide under elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves catalytic dehydrogenation of the corresponding alkane. This process is carried out in the presence of metal catalysts such as platinum or palladium at high temperatures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: 3,4,4-Trimethylpentane

    Substitution: Dihalides

Mechanism of Action

The mechanism of action of trans-3,4,4-Trimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane .

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-3,4,4-trimethylpent-2-ene
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InChI

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6+
Source PubChem
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InChI Key

FZQMZRXKWHQJAG-VOTSOKGWSA-N
Source PubChem
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Canonical SMILES

CC=C(C)C(C)(C)C
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Isomeric SMILES

C/C=C(\C)/C(C)(C)C
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID5060516
Record name 2-Pentene, 3,4,4-trimethyl-
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Molecular Weight

112.21 g/mol
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Boiling Point

112 °C
Record name 3,4,4-TRIMETHYL-2-PENTENE
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Flash Point

Flash point < 21 °C, BELOW 70 °F (BELOW 21 °C) (CLOSED CUP)
Record name 3,4,4-Trimethyl-2-pentene
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Solubility

Soluble in ethanol
Record name 3,4,4-TRIMETHYL-2-PENTENE
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Density

0.735 g/cu cm @ 25 °C
Record name 3,4,4-TRIMETHYL-2-PENTENE
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Vapor Density

3.87 (AIR= 1)
Record name 3,4,4-TRIMETHYL-2-PENTENE
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CAS No.

598-96-9, 39761-57-4
Record name 3,4,4-Trimethyl-2-pentene
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Record name 3,4,4-Trimethyl-2-pentene, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,4,4-Trimethyl-2-pentene
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trans-3,4,4-Trimethyl-2-pentene
Reactant of Route 3
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Reactant of Route 4
trans-3,4,4-Trimethyl-2-pentene
Reactant of Route 5
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Reactant of Route 6
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